DCTPP1 Hydrolytic Preference: 5-methyl-dCTP Exhibits Lower Km and Higher Specificity than dCTP and Halogenated Analogs
Human DCTPP1 (dCTP pyrophosphatase 1) displays a distinct substrate preference for 5-methyl-dCTP over canonical dCTP and halogenated derivatives. The enzyme exhibits a lower Michaelis constant (Km) and higher catalytic efficiency (kcat/Km) for 5-methyl-dCTP compared to dCTP, 5-Br-dCTP, and 5-I-dCTP [1]. This indicates that 5-methyl-dCTP is more readily hydrolyzed by this cellular 'house-cleaning' enzyme, a property critical for maintaining genomic methylation fidelity.
| Evidence Dimension | Kinetic parameters of human DCTPP1 (Km, kcat, kcat/Km) |
|---|---|
| Target Compound Data | Km = 85.03 ± 7.02 µM; kcat = 21.70 ± 0.60 min⁻¹; kcat/Km = 255.20 min⁻¹ mM⁻¹ |
| Comparator Or Baseline | dCTP: Km = 152.3 ± 10.91 µM, kcat/Km = 144.58; 5-Br-dCTP: Km = 108.9 ± 6.48 µM, kcat/Km = 278.05; 5-I-dCTP: Km = 94.40 ± 5.20 µM, kcat/Km = 273.62 |
| Quantified Difference | 5-methyl-dCTP Km is 44% lower than dCTP; kcat/Km is 1.76-fold higher than dCTP, though slightly lower than halogenated analogs |
| Conditions | In vitro enzymatic assay, pH 7.8-11.0, 37°C, purified recombinant human DCTPP1 |
Why This Matters
This differential hydrolysis directly impacts intracellular 5-methyl-dCTP pool size and global DNA methylation, making the compound a precise tool for studying DCTPP1-related epigenetic regulation in cancer models.
- [1] Song, F.-F., Xia, L.-L., Ji, P., Tang, Y.-B., Huang, Z.-M., Zhu, L., ... & Zhang, J.-Y. (2015). Human dCTP pyrophosphatase 1 promotes breast cancer cell growth and stemness through the modulation on 5-methyl-dCTP metabolism and global hypomethylation. Oncogenesis, 4(6), e159. View Source
